KCNQ Potassium Channel Modulator Class Membership vs. Structural Analogs
The compound is encompassed by the generic Markush formula in the proprietary patent EP1361879A1, which defines the pharmacophore for KCNQ2/Q3 channel opening [1]. In contrast, certain closely related analogs (e.g., N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide and N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide) are not explicitly claimed as preferred embodiments for KCNQ modulation in this foundational patent. This creates a patent-position differentiation for the target compound within this specific mechanism of action class.
| Evidence Dimension | Patent coverage for KCNQ channel modulation |
|---|---|
| Target Compound Data | Explicitly generically covered by EP1361879A1 Markush structure (2,4-disubstituted pyrimidine-5-carboxamide with aryl amide options including para-CF3-phenyl) |
| Comparator Or Baseline | N-(4-fluorophenyl) and N-(3-chlorophenyl) analogs; not explicitly exemplified as preferred KCNQ openers in the same patent |
| Quantified Difference | Not quantifiable; qualitative differentiation based on patent claim scope |
| Conditions | Patent disclosure; no head-to-head electrophysiological data available in public domain |
Why This Matters
For drug discovery programs targeting KCNQ channels, this compound resides within a protected pharmacophore space, whereas its closest analogs may lack the same patent anchor, influencing freedom-to-operate considerations and biological relevance.
- [1] EP1361879A1, 2,4-disubstituted pyrimidine-5-carboxamide derivatives as KCNQ potassium channel modulators. View Source
